molecular formula C18H14F3N5O2 B2856142 6-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034277-38-6

6-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide

Cat. No.: B2856142
CAS No.: 2034277-38-6
M. Wt: 389.338
InChI Key: GEGBHNHMKJKASD-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a 6-methoxyindole core linked via a carboxamide group to a [1,2,4]triazolo[4,3-a]pyridine scaffold substituted with a trifluoromethyl group at the 7-position. Its structural complexity arises from the combination of electron-rich (indole) and electron-deficient (trifluoromethyl-triazolo-pyridine) moieties, which may enhance binding to biological targets such as kinases or G protein-coupled receptors (GPCRs).

Properties

IUPAC Name

6-methoxy-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N5O2/c1-28-12-3-2-10-6-14(23-13(10)8-12)17(27)22-9-16-25-24-15-7-11(18(19,20)21)4-5-26(15)16/h2-8,23H,9H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGBHNHMKJKASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=NN=C4N3C=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(3-(2-Methylbenzamido)Propyl)-9H-Pyrido[3,4-b]Indole-3-Carboxamide ()

  • Core Structure : Pyrido[3,4-b]indole (β-carboline) fused with a benzamide side chain.
  • Key Differences :
    • Lacks the triazolo-pyridine moiety; instead, it uses a β-carboline system.
    • Substituted with a 2-methylbenzamido group rather than trifluoromethyl.
  • Synthesis: Achieved via activation of acetylsalicylic acid with ethyl carbonochloridate, yielding a 77% isolated yield .
  • Implications : The β-carboline core is associated with intercalation into DNA or inhibition of topoisomerases, suggesting divergent biological targets compared to triazolo-pyridine derivatives.

(4aS)-1-[(5,6-Difluoro-1H-Indol-7-yl)Methyl]-4-Hydroxy-N-[5-Methyl-2-(Trifluoromethyl)Furan-3-yl]-2-Oxo-5,6,7,8-Tetrahydro-4aH-Pyrido[1,2-b]Pyridazine-3-Carboxamide ()

  • Core Structure : Pyrido[1,2-b]pyridazine with a difluoroindole substituent.
  • Key Differences :
    • Replaces triazolo-pyridine with a pyridazine ring.
    • Features 5,6-difluoroindole and trifluoromethyl-furan groups.
  • Synthesis : Follows a multi-step protocol similar to Example 1 in the patent, emphasizing modular assembly of complex heterocycles .
  • Implications : The pyridazine scaffold and difluoroindole substitution may enhance metabolic stability but reduce lipophilicity compared to trifluoromethyl-triazolo-pyridine systems.

1-Methyl-N-[[7-(3-Methyl-1,2,4-Oxadiazol-5-yl)-[1,2,4]Triazolo[4,3-a]Pyridin-3-yl]Methyl]Indazole-3-Carboxamide ()

  • Core Structure : Shares the [1,2,4]triazolo[4,3-a]pyridine scaffold but substitutes the trifluoromethyl group with a 3-methyl-1,2,4-oxadiazole .
  • The oxadiazole group introduces additional hydrogen-bond acceptors.

Substituent Effects

Compound Core Scaffold Key Substituents Impact on Properties
Target Compound Triazolo[4,3-a]pyridine + Indole 7-Trifluoromethyl, 6-Methoxy High lipophilicity (CF₃), moderate polarity (OCH₃)
Pyrido[3,4-b]indole 2-Methylbenzamido Increased steric bulk; potential for π-π stacking
Pyrido[1,2-b]pyridazine 5,6-Difluoroindole, CF₃-furan Enhanced metabolic stability (F), reduced LogP
Triazolo[4,3-a]pyridine + Indazole 3-Methyl-oxadiazole Improved solubility (oxadiazole), lower electronegativity

Preparation Methods

Synthesis of 7-(Trifluoromethyl)-Triazolo[4,3-a]Pyridine Core

Cyclization Strategies for Triazole Ring Formation

The triazolopyridine scaffold is constructed via cyclization of hydrazine derivatives with carbonyl-containing intermediates. Key methods include:

  • Hydrazine-Carbonyl Cyclization : Reaction of 2-hydrazinyl-3-(trifluoromethyl)pyridine (A ) with triphosgene in tetrahydrofuran yields the triazole ring through intramolecular cyclization. This method avoids harsh reagents like polyphosphoric acid, aligning with eco-friendly practices.
  • Suzuki Coupling for Substituent Introduction : For late-stage functionalization, halogenated intermediates (e.g., 7-bromo-triazolo[4,3-a]pyridine) undergo palladium-catalyzed coupling with trifluoromethyl boronic acids. Tetrakis(triphenylphosphine)palladium(0) in toluene/water with sodium carbonate achieves regioselective CF₃ introduction.
Table 1: Optimization of Triazole Ring Formation
Step Reagents/Conditions Yield (%) Reference
Hydrazine preparation NH₂NH₂·H₂O, ethanol, reflux 85
Cyclization Triphosgene, THF, 0°C → RT 78
Suzuki coupling Pd(PPh₃)₄, Na₂CO₃, toluene/H₂O, 80°C 65

Functionalization of the Triazolopyridine Core

Introduction of the Methylamine Sidechain

The 3-methylamine group is installed via reductive amination or nucleophilic substitution:

  • Reductive Amination : Condensation of 3-formyl-triazolopyridine with ammonium acetate in methanol, followed by sodium cyanoborohydride reduction, affords the methylamine derivative.
  • Nucleophilic Displacement : 3-Chloromethyl-triazolopyridine reacts with aqueous ammonia in dioxane at 60°C to yield the target amine.
Table 2: Comparative Analysis of Methylamine Installation
Method Conditions Yield (%) Purity (%)
Reductive amination NH₄OAc, NaBH₃CN, MeOH, 24h 72 95
Nucleophilic displacement NH₃ (aq), dioxane, 60°C, 12h 68 92

Synthesis of 6-Methoxy-1H-Indole-2-Carboxylic Acid

Hemetsberger–Knittel Indole Synthesis

The indole backbone is constructed using modified Hemetsberger–Knittel protocols:

  • Knoevenagel Condensation : Methyl 2-azidoacetate reacts with 4-methoxybenzaldehyde in acetic acid to form methyl 2-azido-3-(4-methoxyphenyl)acrylate (B ).
  • Thermolytic Cyclization : Heating B in xylenes at 140°C induces cyclization to methyl 6-methoxy-1H-indole-2-carboxylate (C ).
  • Ester Hydrolysis : C is saponified with lithium hydroxide in THF/water to yield 6-methoxy-1H-indole-2-carboxylic acid (D ).
Table 3: Indole Synthesis Optimization
Step Conditions Yield (%)
Knoevenagel AcOH, 80°C, 6h 88
Cyclization Xylenes, 140°C, 3h 75
Hydrolysis LiOH, THF/H₂O (3:1), RT, 4h 95

Coupling of Indole-2-Carboxylic Acid and Triazolopyridinylmethylamine

Carboxamide Bond Formation

The final step employs peptide coupling reagents to link D and the triazolopyridine-methylamine (E ):

  • BOP-Mediated Coupling : A mixture of D (1.2 eq), E (1.0 eq), BOP (1.5 eq), and DIPEA (3.0 eq) in anhydrous DCM reacts at room temperature for 12h. Purification via silica chromatography (ethyl acetate/hexane) yields the title compound in 82% purity.
Table 4: Coupling Reaction Parameters
Parameter Value
Equivalents of BOP 1.5
Solvent Dichloromethane
Time 12h
Yield 82%

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.01 (s, 1H, indole NH), 8.72 (d, J=5.2 Hz, 1H, pyridine H), 8.15 (s, 1H, triazole H), 6.95–7.10 (m, 3H, indole H), 4.85 (s, 2H, CH₂), 3.89 (s, 3H, OCH₃).
  • LC-MS : m/z 434.1 [M+H]⁺ (calc. 434.1).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms ≥98% purity, with retention time = 6.74 min.

Troubleshooting and Yield Optimization

Common challenges and solutions:

  • Low Coupling Efficiency : Increase BOP stoichiometry to 2.0 eq and extend reaction time to 24h.
  • Regioselectivity in Triazole Formation : Use directed ortho-metalation strategies to pre-install CF₃ before cyclization.
  • Byproduct Formation in Indole Synthesis : Replace LiOH with KOH in hydrolysis to minimize decarboxylation.

Q & A

Q. What are the optimal synthetic routes for 6-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide?

The synthesis of this compound likely involves multi-step reactions, including cyclocondensation and functional group coupling. A proven approach for analogous triazolo-pyridine systems involves:

  • Cyclocondensation : Reacting trifluoromethylated pyridine precursors with hydrazine derivatives to form the triazolo[4,3-a]pyridine core, as demonstrated in yields of 48–78% for structurally similar compounds .
  • Indole coupling : Introducing the 6-methoxyindole-2-carboxamide moiety via nucleophilic substitution or amide bond formation under mild acidic conditions, as seen in related indole-triazolo hybrids .
  • Purification : Column chromatography or recrystallization using ethanol/DMF mixtures to achieve >95% purity .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry and substituent positioning, particularly for distinguishing trifluoromethyl and methoxy groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+^+ for C20_{20}H16_{16}F3_{3}N5_{5}O2_{2}: 423.1204) .
  • HPLC-PDA : Assesses purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers design experiments to evaluate structure-activity relationships (SAR) for this compound?

  • Substituent variation : Synthesize analogs with modified methoxy (e.g., ethoxy, halogen) or trifluoromethyl groups to assess impact on bioactivity, as shown in related triazolo-pyridine derivatives .
  • Biological assays : Use kinase inhibition or receptor-binding assays to correlate structural changes with activity. For example, replace the indole core with pyrazole or imidazole to test selectivity .
  • Solubility optimization : Introduce polar groups (e.g., morpholine, pyrrolidine) to the methylene linker, improving pharmacokinetic properties .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Assay standardization : Control variables like buffer pH, ATP concentration (for kinase assays), and cell passage number to minimize variability .
  • Metabolic stability testing : Use liver microsomes to identify rapid degradation pathways that may explain inconsistent in vivo results .
  • Co-crystallization studies : Resolve target-binding ambiguities via X-ray crystallography, as applied to triazolo-pyridine inhibitors .

Q. How can computational methods predict binding mechanisms with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., kinases), prioritizing residues within 4 Å of the trifluoromethyl group .
  • Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes for 100 ns to assess stability of hydrogen bonds between the indole carboxamide and catalytic lysine residues .
  • Free energy calculations : Apply MM-GBSA to rank binding affinities of analogs, correlating with experimental IC50_{50} values .

Q. How can low yields in multi-step synthesis be addressed?

  • Catalyst screening : Test Pd(OAc)2_2/Xantphos for Suzuki-Miyaura coupling steps, which improved yields to >70% in trifluoromethyl-triazolo systems .
  • Temperature optimization : Conduct reactions under microwave irradiation (80–120°C) to reduce side-product formation in cyclocondensation steps .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine intermediates to prevent undesired cyclization during indole coupling .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data between in vitro and in vivo models?

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to identify poor bioavailability, a common issue with lipophilic triazolo-indole hybrids .
  • Metabolite identification : Use LC-MS/MS to detect inactive metabolites (e.g., demethylated indole derivatives) that reduce efficacy in vivo .
  • Dose-response recalibration : Adjust in vivo dosing regimens based on in vitro IC50_{50} values, accounting for protein binding and clearance rates .

Methodological Resources

TechniqueApplication ExampleReference ID
CyclocondensationTrifluoromethyl-triazolo core synthesis
HRMS/NMRStructural validation
Molecular DockingTarget interaction mapping
Suzuki-Miyaura CouplingIndole-triazolo hybrid synthesis

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